molecular formula C10H13N3O3 B2472060 N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide CAS No. 1423442-94-7

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide

Cat. No. B2472060
CAS RN: 1423442-94-7
M. Wt: 223.232
InChI Key: DFJNLCVUFWFMHS-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a vital role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide. By inhibiting N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, CPP-115 increases the concentration of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide in the brain, leading to enhanced N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and Physiological Effects
The increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission caused by CPP-115 has various biochemical and physiological effects. N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide is the primary inhibitory neurotransmitter in the brain, and increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission leads to decreased neuronal excitability. This decreased neuronal excitability is thought to be responsible for the anticonvulsant effects of CPP-115. Additionally, increased N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission is thought to reduce drug-seeking behavior and anxiety-like behavior.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its selectivity for N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT. This selectivity reduces the risk of off-target effects and makes CPP-115 a useful tool for studying the role of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of CPP-115 is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

CPP-115 has shown promise in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand its therapeutic potential. Some future directions for research on CPP-115 include:
1. Investigating the long-term effects of CPP-115 on N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission and neuronal excitability.
2. Studying the effects of CPP-115 on other neurotransmitter systems, such as dopamine and serotonin.
3. Exploring the potential of CPP-115 as a treatment for other disorders, such as depression and schizophrenia.
4. Developing more water-soluble analogs of CPP-115 to improve its in vivo administration.
Conclusion
CPP-115 is a potent and selective inhibitor of the enzyme N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, which plays a vital role in regulating N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. By inhibiting N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide-AT, CPP-115 increases the concentration of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide in the brain, leading to enhanced N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamideergic neurotransmission. CPP-115 has shown potential in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Further research is needed to fully understand its therapeutic potential and develop more effective analogs.

Synthesis Methods

CPP-115 can be synthesized using a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of cyclopentanone with malononitrile to form 3-cyanocyclopentanone. This intermediate is then reacted with nitroethane to form 3-(2-nitroethyl)-3-cyanocyclopentanone. The final step involves the reaction of this intermediate with methylamine to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in various animal models of neurological and psychiatric disorders. For example, CPP-115 has been shown to reduce seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-10(3-1-2-4-10)12-9(14)7-5-8(7)13(15)16/h7-8H,1-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNLCVUFWFMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2CC2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide

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